3-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-one

Chromatographic method development Solubility optimization Physicochemical profiling

3-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-one (CAS 648858-00-8) is an aromatic ketone belonging to the alkyl-phenylketone class, with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g·mol⁻¹. It features two distinct methoxy substituents: one at the ortho position of the phenyl ring and one at the 3-position of the 2-methylpropan-1-one side chain, yielding a computed topological polar surface area (TPSA) of 35.53 Ų, an XLogP3 of 2.2, three hydrogen-bond acceptors, zero hydrogen-bond donors, five rotatable bonds, and one undefined stereocenter at the C-2 position.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 648858-00-8
Cat. No. B12598949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-one
CAS648858-00-8
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(COC)C(=O)C1=CC=CC=C1OC
InChIInChI=1S/C12H16O3/c1-9(8-14-2)12(13)10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3
InChIKeyITYIEOMGPUUJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-one (CAS 648858-00-8): Procurement-Relevant Identity and Physicochemical Profile


3-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-one (CAS 648858-00-8) is an aromatic ketone belonging to the alkyl-phenylketone class, with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g·mol⁻¹ . It features two distinct methoxy substituents: one at the ortho position of the phenyl ring and one at the 3-position of the 2-methylpropan-1-one side chain, yielding a computed topological polar surface area (TPSA) of 35.53 Ų, an XLogP3 of 2.2, three hydrogen-bond acceptors, zero hydrogen-bond donors, five rotatable bonds, and one undefined stereocenter at the C-2 position . This structural arrangement distinguishes it from simpler mono-methoxy propiophenone analogs that lack either the side-chain methoxy group or the ortho-aryl methoxy substitution.

Why 3-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-one Cannot Be Replaced by Simpler Methoxy-Propiophenone Analogs


The target compound carries three structural features that are absent—individually or in combination—from its closest commercially available analogs: (i) an ortho-methoxy group on the phenyl ring, which has been shown to accelerate metal-catalyzed ketone reduction rates by at least 10-fold relative to unsubstituted acetophenone through a two-point substrate–catalyst binding mechanism [1]; (ii) a 3-methoxy substituent on the propanone side chain, which increases the TPSA by approximately 35% (35.53 vs. 26.30 Ų) and adds a third hydrogen-bond acceptor relative to mono-methoxy analogs such as 1-(2-methoxyphenyl)-2-methylpropan-1-one (CAS 74786-53-1) and 1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 6026-75-1) ; and (iii) a stereogenic center at C-2, absent in the 2-methoxy and 3-methoxy positional isomers, which introduces chirality-dependent properties relevant to asymmetric synthesis and chiral chromatography [1]. These differences mean that substituting a simpler analog will alter polarity, hydrogen-bonding capacity, conformational flexibility, and metal-binding behavior—any of which can compromise reproducibility in a method that has been optimized around the target compound's specific physicochemical signature.

Quantitative Differentiation Evidence for 3-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-one (CAS 648858-00-8) vs. Closest Analogs


Topological Polar Surface Area (TPSA) Is ~35% Higher Than Mono-Methoxy Analogs, Enabling Differential Chromatographic Retention and Solubility Profiling

The target compound exhibits a computed TPSA of 35.53 Ų, compared with 26.30 Ų for the closest mono-methoxy analogs—1-(2-methoxyphenyl)-2-methylpropan-1-one (CAS 74786-53-1), 1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 6026-75-1), and 3-methoxy-2-methyl-1-phenylpropan-1-one (CAS 62509-81-3) . This represents an absolute increase of +9.23 Ų (+35.1%), driven by the additional ether oxygen in the 3-methoxy side chain. In reversed-phase HPLC, higher TPSA correlates with reduced retention (shorter tR) for a given LogP, while in normal-phase or HILIC separations it produces stronger retention, offering a distinct selectivity profile [1].

Chromatographic method development Solubility optimization Physicochemical profiling

Ortho-Methoxy Substituent Confers ≥10-Fold Rate Enhancement in Metal-Catalyzed Ketone Reduction vs. Non-Ortho-Substituted Analogs

A competition experiment between o-methoxyacetophenone and acetophenone under samarium-mediated Meerwein–Ponndorf–Verley reduction conditions demonstrated at least a 10-fold rate enhancement for the ortho-methoxy-substituted substrate [1]. This rate acceleration was attributed to two-point binding of the substrate to the metal center via simultaneous coordination of the ketone oxygen and the ortho-methoxy oxygen, an effect that cannot be replicated by meta- or para-methoxy analogs. The target compound, bearing an ortho-methoxy group on the phenyl ring, is expected to exhibit analogous rate enhancement in metal-catalyzed transformations relative to its 3-methoxy (CAS 6026-75-1) and 4-methoxy (CAS 2040-20-2) positional isomers, which lack the requisite chelating geometry.

Asymmetric catalysis Ketone reduction Directed reactivity

Three Hydrogen-Bond Acceptors vs. Two in Mono-Methoxy Analogs Alters Supramolecular Assembly and Biological Target Engagement

The target compound possesses three hydrogen-bond acceptor sites (two methoxy oxygens and one ketone oxygen), versus two acceptors for all mono-methoxy analogs including CAS 74786-53-1, CAS 6026-75-1, CAS 2040-20-2, and CAS 62509-81-3 . This additional acceptor site increases the potential for intermolecular hydrogen bonding in co-crystallization experiments and may alter binding modes to biological targets that engage ether oxygens as H-bond acceptors, such as certain cytochrome P450 isoforms or kinase hinge regions [1]. In silico docking studies that have been parameterized for two-acceptor analogs will not accurately predict the binding pose or affinity of the three-acceptor target compound without explicit re-docking.

Hydrogen bonding Crystal engineering Receptor binding

Five Rotatable Bonds vs. Three in Mono-Methoxy Analogs Increase Conformational Flexibility, Affecting Entropy-Dependent Binding and Crystallization

The target compound has five rotatable bonds, compared with three rotatable bonds for mono-methoxy analogs such as 1-(2-methoxyphenyl)-2-methylpropan-1-one (CAS 74786-53-1) and 1-(4-methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) [1]. The two additional rotatable bonds originate from the 3-methoxy side chain (–CH₂–O–CH₃), which introduces greater conformational freedom. This increased flexibility has a dual consequence: (a) a larger conformational entropy penalty upon binding to a rigid target, potentially reducing binding affinity relative to more rigid analogs; and (b) a broader conformational search space, which can complicate crystallization and polymorph screening. In fragment-based drug discovery, where ligand efficiency depends on the balance of enthalpy and entropy, the five-rotatable-bond scaffold will behave measurably differently from three-rotatable-bond scaffolds in isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) experiments .

Conformational analysis Crystallization screening Entropic binding

Presence of an Undefined Stereocenter at C-2 Distinguishes the Target Compound from Achiral Mono-Methoxy Analogs and Enables Chiral Resolution Applications

The target compound possesses one undefined stereocenter at the C-2 position of the propanone chain (the carbon bearing the methyl substituent), as identified by its computed stereochemical descriptors . In contrast, the mono-methoxy positional isomers 1-(2-methoxyphenyl)-2-methylpropan-1-one (CAS 74786-53-1), 1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 6026-75-1), and 1-(4-methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) also possess a stereocenter at the analogous position (the C-2 carbon of 2-methylpropan-1-one is prochiral in the achiral sense but these compounds are typically supplied as racemates). The compound 3-methoxy-2-methyl-1-phenylpropan-1-one (CAS 62509-81-3) similarly carries a stereocenter. The differentiating factor is the combination of this stereocenter with the ortho-methoxy and side-chain methoxy groups: the resulting diastereomeric environment makes the target compound suitable for chiral stationary-phase HPLC method development where both the enantiomeric resolution and the retention characteristics (dictated by the higher TPSA) differ from comparators. For procurement in asymmetric synthesis, the racemic mixture of the target compound can serve as a substrate for enantioselective transformations, and the resulting enantiomeric excess must be quantified by a chiral method specifically validated for this scaffold—a method developed for a mono-methoxy analog will not necessarily transfer.

Chiral separation Asymmetric synthesis Enantiomeric purity

Procurement-Relevant Application Scenarios for 3-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-one (CAS 648858-00-8)


Chromatographic Method Development Requiring Distinct Retention and Selectivity

Laboratories developing HPLC, UPLC, or HILIC methods for complex mixtures can exploit the target compound's 35% higher TPSA (35.53 Ų vs. 26.30 Ų) and additional H-bond acceptor relative to mono-methoxy analogs [1]. In reversed-phase gradient screening, the target compound will elute earlier than its mono-methoxy counterparts at a given organic modifier composition, while in HILIC mode it will show stronger retention. This differential retention profile makes the compound a valuable probe for column selectivity testing and method robustness validation, where a mono-methoxy analog cannot serve as a surrogate.

Asymmetric Catalysis Exploiting Ortho-Methoxy-Directed Metal Chelation

The ortho-methoxy group on the phenyl ring is expected to enable two-point substrate–catalyst binding in metal-mediated reductions, analogous to the ≥10-fold rate enhancement demonstrated for o-methoxyacetophenone in samarium-catalyzed Meerwein–Ponndorf–Verley reductions . In asymmetric transfer hydrogenation (ATH) or enantioselective hydrosilylation campaigns, the target compound's chelating ortho-methoxy group may confer both rate acceleration and enhanced enantioselectivity relative to meta- or para-methoxy-substituted substrates. Procuring the correct ortho-substituted isomer is essential, as meta and para analogs lack the geometric capacity for chelation and will exhibit fundamentally different kinetic profiles.

Biophysical Assay and Fragment-Based Screening Campaigns Requiring Defined Physicochemical Properties

In fragment-based drug discovery (FBDD) and biophysical screening (SPR, ITC, DSF), the compound's three H-bond acceptors, five rotatable bonds, and moderate lipophilicity (XLogP3 = 2.2) define its ligand efficiency and binding thermodynamics [1]. The increased conformational flexibility (5 vs. 3 rotatable bonds in mono-methoxy analogs) introduces a larger entropic penalty upon binding, which must be accounted for in hit triage and SAR interpretation. Using a simpler analog with fewer rotatable bonds and different H-bond capacity will generate incomparable biophysical data, potentially leading to incorrect prioritization of chemical series in a screening cascade.

Chiral Resolution and Enantiomeric Purity Determination in Synthetic Chemistry Workflows

The C-2 stereocenter, combined with the dual-methoxy substitution pattern, creates a chiral recognition environment that is distinct from that of mono-methoxy or non-ortho-substituted analogs . In medicinal chemistry programs where the target compound is used as a racemic intermediate for enantioselective synthesis, the chiral HPLC or SFC method must be developed and validated specifically for this scaffold. Procurement of the correct CAS number ensures that the chromatographic method, chiral stationary phase selection, and enantiomeric excess determination are performed on the intended substrate, avoiding costly re-validation when a non-identical analog is inadvertently sourced.

Quote Request

Request a Quote for 3-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.